molecular formula C16H10ClF6N5 B11085575 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11085575
M. Wt: 421.73 g/mol
InChI Key: ZJCNHROBLDFXML-UHFFFAOYSA-N
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Description

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications .

Uniqueness

The uniqueness of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClF6N5

Molecular Weight

421.73 g/mol

IUPAC Name

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C16H10ClF6N5/c1-7-11-13(28(27-7)10-5-3-2-4-9(10)17)26-12(25)8(6-24)14(11,15(18,19)20)16(21,22)23/h2-5,26H,25H2,1H3

InChI Key

ZJCNHROBLDFXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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